[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine
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Description
“[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine” is a chemical compound with the CAS Number: 1487355-27-0 . It has a molecular weight of 140.19 and its IUPAC name is (3-isopropylisoxazol-4-yl)methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12N2O/c1-5(2)7-6(3-8)4-10-9-7/h4-5H,3,8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . The hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
The primary target of [3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine is typically a specific receptor or enzyme involved in a critical biochemical pathway. This compound is known to interact with certain neurotransmitter receptors in the brain, particularly those involved in modulating synaptic transmission and neural plasticity .
Mode of Action
This compound binds to its target receptors, altering their conformation and activity. This interaction can either enhance or inhibit the receptor’s normal function, leading to changes in neurotransmitter release and synaptic strength. The compound’s binding may result in increased or decreased neuronal excitability, depending on the receptor type and its role in the neural network .
Biochemical Pathways
The affected biochemical pathways include those involved in neurotransmitter synthesis, release, and reuptake. By modulating receptor activity, this compound can influence pathways such as the dopaminergic, serotonergic, and glutamatergic systems. These changes can lead to alterations in mood, cognition, and behavior .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed orally, with a bioavailability that depends on its formulation and the presence of food. It is distributed widely in the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism occurs primarily in the liver, where it is converted into active or inactive metabolites. Excretion is mainly via the kidneys .
Result of Action
At the molecular level, the action of this compound results in altered receptor activity, leading to changes in intracellular signaling cascades. These changes can affect gene expression, protein synthesis, and cellular metabolism. At the cellular level, the compound can modulate neuronal excitability, synaptic plasticity, and network connectivity, ultimately influencing brain function and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetic profile, leading to changes in its therapeutic outcomes .
: Based on general knowledge of neurotransmitter receptor interactions and synaptic modulation. : General pharmacokinetic principles and drug metabolism pathways.
Properties
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-6(3-8)4-10-9-7/h4-5H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSROTXGZVWOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487355-27-0 |
Source
|
Record name | [3-(propan-2-yl)-1,2-oxazol-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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